

Indirubin-3'-monoxime: A Comprehensive Technical Review of its Mechanisms and Therapeutic Potential

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Compound of Interest		
Compound Name:	Indirubin-3'-monoxime	
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Introduction

Indirubin-3'-monoxime (I3MO) is a synthetically derived analogue of indirubin, a natural compound isolated from the traditional Chinese medicine formulation, Danggui Longhui Wan. [1] Historically used for the treatment of chronic myelogenous leukemia, the active components of this formulation have garnered significant scientific interest.[1][2] I3MO, in particular, has emerged as a potent multi-target inhibitor with promising therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][5] This technical guide provides an in-depth review of the existing literature on I3MO, focusing on its mechanisms of action, effects on key signaling pathways, and detailed experimental methodologies.

Core Mechanism of Action: Multi-Kinase Inhibition

Indirubin-3'-monoxime exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic sites of a range of protein kinases.[6][7] This broad-spectrum inhibitory activity underlies its diverse cellular effects, from cell cycle arrest to the induction of apoptosis.

Quantitative Analysis of Kinase Inhibition



The inhibitory potency of I3MO against various kinases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity spectrum.

Target Kinase	IC50 Value	Cell/Assay System	Reference(s)
Glycogen Synthase Kinase-3β (GSK-3β)	22 nM	In vitro kinase assay	[8][9][10]
Cyclin-Dependent Kinase 5 (CDK5)/p35	100 nM	In vitro kinase assay	[8][9][11]
Cyclin-Dependent Kinase 1 (CDK1)/cyclin B	180 nM	In vitro kinase assay	[8][9][11]
Cyclin-Dependent Kinase 2 (CDK2)/cyclin E	250 nM	In vitro kinase assay	[8][11]
c-Jun N-terminal Kinase 1 (JNK1)	0.8 μΜ	In vitro kinase assay	[2]
c-Jun N-terminal Kinase 3 (JNK3)	1.0 μΜ	In vitro kinase assay	[2]
c-Jun N-terminal Kinase 2 (JNK2)	1.4 μΜ	In vitro kinase assay	[2]
Src Kinase	0.43 μΜ	In vitro kinase assay	[12][13]
5-Lipoxygenase (5- LO)	7.8-10 μΜ	Cell-free assay	[3]

Key Signaling Pathways Modulated by Indirubin-3'-monoxime

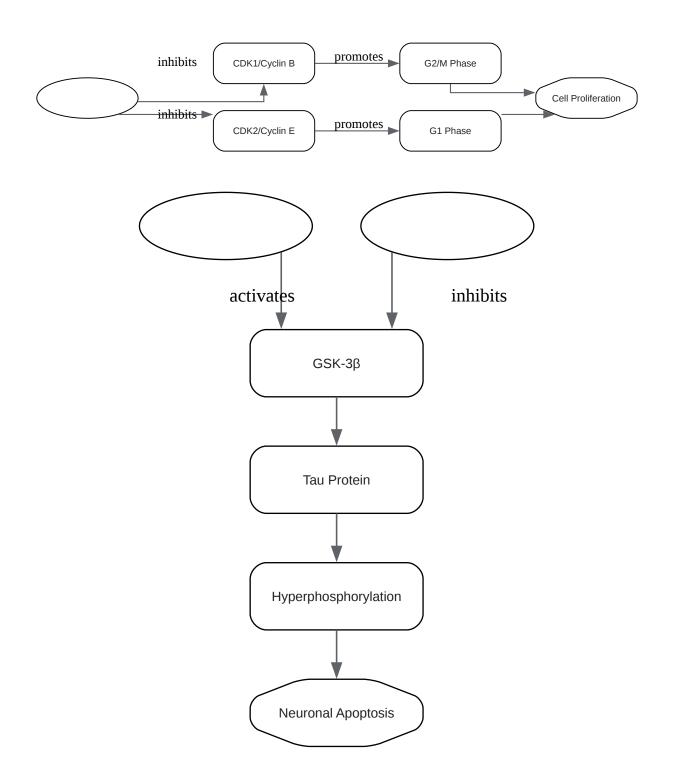
I3MO has been shown to modulate several critical signaling pathways implicated in cell proliferation, survival, and inflammation.



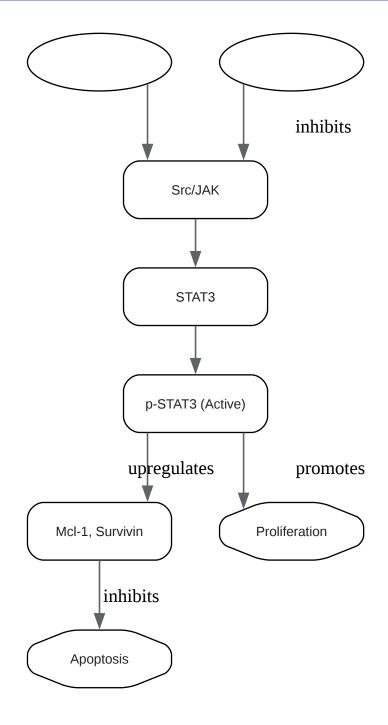
Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation

As a potent inhibitor of CDKs, I3MO directly impacts cell cycle progression.[8][9][11] Inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby preventing cellular proliferation.[1][14][15] This is a key mechanism behind its anti-cancer effects.











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References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Indirubin-3'-oxime | JNK | CDK | GSK-3 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirubin-3'-monoxime | Lipoxygenase | GSK-3 | CDK | TargetMol [targetmol.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dev.usbio.net [dev.usbio.net]
- 11. abmole.com [abmole.com]
- 12. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
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